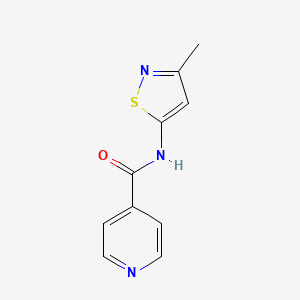

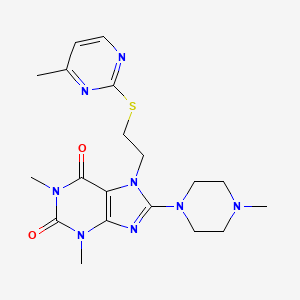

![molecular formula C7H14ClNO B2513573 (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride CAS No. 2411183-30-5](/img/structure/B2513573.png)

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride, also known as cocaine hydrochloride, is a potent and addictive stimulant drug. It is a white crystalline powder that is derived from the leaves of the coca plant, which is native to South America. Cocaine hydrochloride is a Schedule II controlled substance in the United States, meaning that it has a high potential for abuse and dependence, but also has some medical uses.

Scientific Research Applications

Muscarinic Receptor Agonists and Cocaine Self-Administration

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride is structurally similar to muscarinic receptor ligands. Studies involving similar compounds have demonstrated that selective muscarinic receptor ligands can decrease rates of cocaine self-administration in mice, suggesting potential therapeutic applications in the treatment of cocaine abuse. These compounds exhibit high affinity for central muscarinic receptors, acting as partial agonists at muscarinic M(2) and M(4) and antagonists at M(1), M(3), and M(5) receptor subtypes. Such compounds also exhibit functional dopamine receptor antagonism, despite lacking affinity for dopamine receptors (Rasmussen et al., 2000).

Analgesic Properties Related to Epibatidine

Another area of research involves compounds structurally related to (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride, which have been synthesized as potential analogues of the potent natural analgesic epibatidine. These compounds, specifically 3,8-diazabicyclo[3.2.1]octanes substituted at certain positions, have shown significant analgesic effects in the hot plate assay. This suggests a potential role in pain management, with the involvement of the nicotinic system in the action of these compounds (Barlocco et al., 1998).

Receptor Binding Affinity and Analgesic Effects

Furthermore, epibatidine derivatives structurally related to (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride have been studied for their receptor binding affinity and analgesic effects. These derivatives have been investigated for spinally mediated analgesic effects and binding affinity to nicotinic acetylcholine receptors, demonstrating higher potency ratios of spinally mediated analgesia/side effects than epibatidine itself (Nishiyama et al., 2003).

properties

IUPAC Name |

(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-3-4-8-6-2-1-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELCLKJPTYZEBJ-OROVBFHKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(CCN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(CCN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

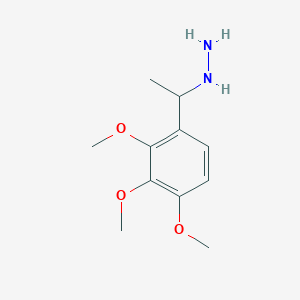

![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)

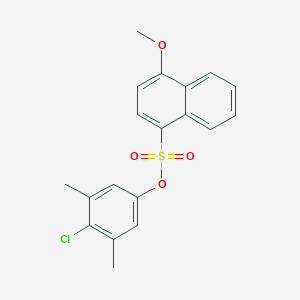

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)

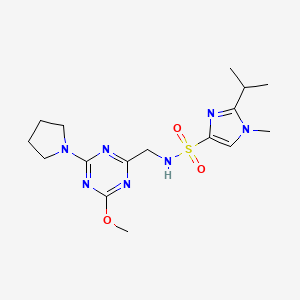

![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)

![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)